molecular formula C14H22O2 B14119217 2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene

2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene

Cat. No.: B14119217
M. Wt: 222.32 g/mol
InChI Key: FUMXCBSIXSZNBB-UHFFFAOYSA-N
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Description

2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene is an organic compound with the molecular formula C12H18O2. It is a derivative of benzene, where the benzene ring is substituted with a 2,2-diethoxyethyl group and two methyl groups at the 1 and 4 positions. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene typically involves the alkylation of 1,4-dimethylbenzene (p-xylene) with 2,2-diethoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the diethoxyethyl group.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Friedel-Crafts alkylation or acylation reactions are common, using catalysts like AlCl3 or FeCl3.

Major Products Formed

    Oxidation: Formation of 2-(2,2-diethoxyethyl)-1,4-dimethylbenzoic acid.

    Reduction: Formation of 2-(2,2-diethoxyethyl)-1,4-dimethylbenzyl alcohol.

    Substitution: Formation of various alkylated or acylated derivatives of the benzene ring.

Scientific Research Applications

2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Diethoxyethyl)benzene: Lacks the two methyl groups on the benzene ring.

    1,4-Dimethylbenzene (p-xylene): Lacks the 2,2-diethoxyethyl group.

    2,2-Diethoxyethylbenzene: Similar structure but without the methyl groups on the benzene ring.

Uniqueness

2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene is unique due to the presence of both the 2,2-diethoxyethyl group and the two methyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

2-(2,2-diethoxyethyl)-1,4-dimethylbenzene

InChI

InChI=1S/C14H22O2/c1-5-15-14(16-6-2)10-13-9-11(3)7-8-12(13)4/h7-9,14H,5-6,10H2,1-4H3

InChI Key

FUMXCBSIXSZNBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=C(C=CC(=C1)C)C)OCC

Origin of Product

United States

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